molecular formula C22H28BNO4 B2866195 Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate CAS No. 2126812-29-9

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

Cat. No.: B2866195
CAS No.: 2126812-29-9
M. Wt: 381.28
InChI Key: PUXCHJFSCTYTIH-UHFFFAOYSA-N
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Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 2126812-29-9) is a boronate ester derivative featuring a carbamate-protected phenethyl group attached to a pinacol boronate core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Its stability under ambient conditions, conferred by the pinacol boronate group, and the benzyl carbamate moiety—which can be selectively deprotected—make it a versatile intermediate in targeted drug delivery systems and stimuli-responsive polymers .

Properties

IUPAC Name

benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXCHJFSCTYTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and carbamate formation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

    Coupling: Aryl halides, palladium catalysts, bases like potassium carbonate.

Major Products:

    Oxidation: Boronic acids.

    Substitution: Substituted benzyl derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

Molecular Targets and Pathways: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate exerts its effects primarily through its boronate ester group, which can interact with various biological molecules. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, facilitating targeted delivery and localization within cells . This interaction is crucial for its role in protein labeling and drug delivery.

Comparison with Similar Compounds

Key Observations:

  • Carbamate Substituents : The phenethyl group in the target compound enhances lipophilicity compared to ethyl or pyridyl derivatives, favoring membrane permeability in drug delivery .
  • Aromatic vs. Heteroaromatic Cores : Pyridine-containing analogues (e.g., pyridin-2-yl) exhibit higher polarity, improving aqueous solubility but reducing cellular uptake efficiency .
  • Protective Groups: tert-Butyl carbamates (e.g., CAS 1338544-01-6) offer superior stability under acidic conditions compared to benzyl groups, which are cleavable via hydrogenolysis .

Reactivity and Functionalization

  • Suzuki-Miyaura Coupling : All analogues undergo cross-coupling with aryl halides, but electron-deficient aromatic systems (e.g., pyridin-2-yl) exhibit faster reaction rates due to enhanced boron electrophilicity .
  • Stimuli-Responsive Behavior : The target compound’s boronate ester undergoes peroxide-mediated cleavage, enabling applications in glucose-sensitive insulin delivery systems (e.g., polymeric vesicles in ) .

Biological Activity

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H26BNO4
  • Molecular Weight : 343.23 g/mol
  • CAS Number : 286961-15-7
  • Synonyms : Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

The presence of the dioxaborolane moiety is significant as it can participate in various chemical reactions and interactions, particularly in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nuclear Targeting : The benzyl boronate tag enables the compound to target the nucleus actively. This is particularly useful in drug delivery systems where localization within the nucleus enhances therapeutic efficacy while minimizing off-target effects. The mechanism involves both passive diffusion and active transport via importin pathways .
  • Enzyme Inhibition : Preliminary studies suggest that compounds with boronate structures can inhibit certain enzymes by forming reversible covalent bonds with active site residues. This feature is particularly relevant in the context of proteases and other enzymes involved in disease pathways.
  • Antioxidant Activity : Some derivatives of boron-containing compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Nuclear TargetingEnhanced delivery of therapeutic agents to the nucleus
Enzyme InhibitionPotential inhibition of proteases
Antioxidant ActivityReduction of oxidative stress markers

Case Study: Nuclear Localization

In a study conducted by Tang et al., the benzyl boronate tag was utilized to deliver proteins such as ribonuclease A and fluorescent proteins into the nucleus. The results demonstrated that this small-molecule motif could facilitate nuclear localization effectively through both active and passive transport mechanisms. This finding has implications for developing targeted therapies that require precise localization within cellular compartments .

Case Study: Enzyme Interaction

Another investigation focused on the interaction of benzyl boronate derivatives with serine proteases. The study found that these compounds could inhibit enzyme activity through reversible binding mechanisms. This property suggests potential applications in designing inhibitors for therapeutic purposes against diseases where protease activity is dysregulated .

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